molecular formula C28H30N2O5 B5215998 2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone

2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone

Cat. No.: B5215998
M. Wt: 474.5 g/mol
InChI Key: DUZHJKRTNLOIOH-UHFFFAOYSA-N
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Description

2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is a complex organic compound that features a piperazine ring substituted with a trimethoxybenzoyl group and a diphenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Trimethoxybenzoyl Group: The trimethoxybenzoyl group can be introduced via acylation of the piperazine ring using 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Diphenylethanone Moiety: The final step involves the coupling of the diphenylethanone moiety to the piperazine ring, which can be achieved through a Friedel-Crafts acylation reaction using diphenylacetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Similar in its ability to bind to tubulin and inhibit microtubule formation.

    Podophyllotoxin: Another compound that targets tubulin and is used in cancer treatment.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

2,2-Diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone is unique due to its combination of a piperazine ring with a trimethoxybenzoyl group and a diphenylethanone moiety, which provides a distinct set of biological activities and potential therapeutic applications .

Properties

IUPAC Name

2,2-diphenyl-1-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O5/c1-33-23-18-22(19-24(34-2)26(23)35-3)27(31)29-14-16-30(17-15-29)28(32)25(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-13,18-19,25H,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZHJKRTNLOIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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